molecular formula C17H16N2O4 B3949015 5-[(4-methoxyphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole

5-[(4-methoxyphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B3949015
M. Wt: 312.32 g/mol
InChI Key: ZMUSBGOUNYAGMF-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-oxadiazole family, a heterocyclic scaffold known for its versatility in medicinal chemistry and material science. The structure features a 1,2,4-oxadiazole core substituted at position 3 with a 4-methoxyphenyl group and at position 5 with a (4-methoxyphenoxy)methyl moiety. The dual methoxy substituents contribute electron-donating effects, influencing electronic distribution and intermolecular interactions.

Properties

IUPAC Name

5-[(4-methoxyphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-20-13-5-3-12(4-6-13)17-18-16(23-19-17)11-22-15-9-7-14(21-2)8-10-15/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMUSBGOUNYAGMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-methoxyphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole typically involves the reaction of 4-methoxybenzohydrazide with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring under acidic conditions. The reaction conditions often include refluxing the mixture in a suitable solvent like ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(4-methoxyphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced to form amines or other nitrogen-containing compounds.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

5-[(4-methoxyphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 5-[(4-methoxyphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxadiazole Core

Halogenated Phenoxy Derivatives
  • 5-[(4-Bromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole (): Structural Difference: Bromine replaces the methoxy group on the phenoxy ring. This analog may exhibit altered pharmacokinetic properties compared to the methoxy variant due to increased lipophilicity. Synthesis: Similar methods apply, using 4-bromophenol derivatives in the alkylation step .
  • 5-[(4-Chlorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole (): Structural Difference: Chlorine substituent on the phenoxy group. This compound is listed as a pharmaceutical intermediate, suggesting utility in drug development .
Heterocyclic Hybrids
  • 3-(4-Methoxyphenyl)-5-({[4-(4-Methoxyphenyl)-5-Methyl-4H-1,2,4-Triazol-3-Yl]sulfanyl}methyl)-1,2,4-Oxadiazole (): Structural Difference: Incorporates a triazole-thioether moiety at position 4. The sulfur atom may improve metabolic stability .
Quinuclidinylmethyl Derivatives () :
  • Example: Borane 3-(4-methoxyphenyl)-5-(quinuclidin-3-ylmethyl)-1,2,4-oxadiazole complex (60) .
  • Structural Difference: A quinuclidine group replaces the phenoxy-methyl chain.
  • Impact: The bulky quinuclidine moiety enhances steric effects, likely influencing receptor selectivity (e.g., α7 nicotinic acetylcholine receptor activation). Synthesis involves Cs₂CO₃-mediated coupling, yielding 31% efficiency .
Anticancer Activity
  • 5-(3-Chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole (1d) :

    • Induces apoptosis via caspase activation and G1 phase arrest in cancer cells. The trifluoromethyl group enhances metabolic stability, while the chlorothiophenyl moiety contributes to target specificity (TIP47 protein) .
  • 5-Aryl-3-((Quinolin-8-ylsulfonyl)methyl)-1,2,4-Oxadiazoles (): Exhibit EGFR kinase inhibition surpassing erlotinib. Fluorophenyl and dichlorophenyl analogs show enhanced potency, highlighting the role of electron-deficient aryl groups in target engagement .
Antimicrobial Activity
  • 5-(Furan-2-yl)-4-{[(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol (XIII): Demonstrates broad-spectrum activity, with the methoxybenzylidene group enhancing membrane penetration. Thiol and triazole functionalities contribute to metal chelation, disrupting microbial enzymes .

Physicochemical and Spectroscopic Properties

  • NMR Profiles :
    • Methoxy protons (δ 3.8–4.0 ppm) and aromatic protons (δ 6.8–7.5 ppm) are consistent across analogs. Oxadiazole carbons appear at δ 165–175 ppm in ¹³C NMR, with slight shifts depending on substituent electronegativity .
  • Thermal Stability :
    • Methoxy-substituted oxadiazoles generally exhibit moderate thermal stability (decomposition >200°C), whereas halogenated analogs may decompose at lower temperatures due to weaker C–X bonds .

Biological Activity

5-[(4-methoxyphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C22H20N4O5S
  • Molecular Weight : 452.5 g/mol
  • IUPAC Name : 2-(4-methoxyphenoxy)-N-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]acetamide

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Preparation of Intermediates : Starting materials such as 4-methoxyphenol are reacted with various reagents.
  • Reaction Conditions : Common solvents include dichloromethane and catalysts like triethylamine under controlled temperatures to optimize yield and purity.

Biological Activity

Recent studies have highlighted the biological activity of oxadiazole derivatives, particularly in the context of their pharmacological properties.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : Compounds similar to this compound have shown effective inhibition against Mycobacterium tuberculosis with percentages of inhibition reaching up to 96% at certain concentrations .
Compound% Inhibition at 250 μg/mL% Inhibition at 100 μg/mL
Compound A92%91%
Compound B96%91%

Anticancer Potential

The compound has been investigated for its anticancer properties:

  • Mechanism of Action : It is believed to induce apoptosis in cancer cells by interacting with specific molecular targets involved in cellular signaling pathways .

Anti-inflammatory Activity

Studies have also indicated that oxadiazoles can exhibit anti-inflammatory effects:

  • Comparative Analysis : Some derivatives showed anti-inflammatory activity comparable to established drugs like Indomethacin at similar dosages .

Case Studies

Several case studies provide insights into the efficacy and safety of compounds related to this compound.

  • Study on Tuberculosis Treatment :
    • Researchers synthesized a series of oxadiazoles and tested their activity against Mycobacterium tuberculosis strains. One compound achieved an MIC (minimum inhibitory concentration) of 0.25 µg/mL against resistant strains .
  • Evaluation of Anti-cancer Activity :
    • A derivative was evaluated in preclinical trials for its ability to inhibit tumor growth in various cancer models. The compound demonstrated significant tumor reduction compared to controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(4-methoxyphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Reactant of Route 2
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5-[(4-methoxyphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole

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